molecular formula C16H18ClNO2 B5617784 1-[6-(5-chloro-2-isopropoxyphenyl)pyridin-2-yl]ethanol

1-[6-(5-chloro-2-isopropoxyphenyl)pyridin-2-yl]ethanol

Cat. No. B5617784
M. Wt: 291.77 g/mol
InChI Key: WDUSSKDOPPGKGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "1-[6-(5-chloro-2-isopropoxyphenyl)pyridin-2-yl]ethanol" often involves multi-step chemical reactions, starting with basic aromatic compounds and incorporating specific functional groups through reactions such as halogenation, alkylation, and etherification. For instance, compounds like 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol have been synthesized and identified as major urinary metabolites in rats, indicating the potential bioactivity of such molecules (Sinsheimer et al., 1976).

Molecular Structure Analysis

The molecular structure of this compound, with a central pyridine ring and various substituents, suggests a planar geometry conducive to π-π interactions and potential hydrogen bonding. Such features are crucial in determining the compound's reactivity and interaction with biological molecules. X-ray crystallography studies, similar to those conducted on related compounds, provide detailed insights into the atomic arrangement and bond lengths, offering a deeper understanding of the molecule's chemical behavior (Percino et al., 2008).

Chemical Reactions and Properties

The presence of functional groups like chloro, isopropoxy, and hydroxyl in the compound's structure implies a wide range of chemical reactivity. These groups can undergo substitution reactions, contribute to the formation of hydrogen bonds, and influence the molecule's polarity and solubility. Chemical transformations involving such molecules often lead to the production of various metabolites with distinct biological activities (Kokosa et al., 1978).

properties

IUPAC Name

1-[6-(5-chloro-2-propan-2-yloxyphenyl)pyridin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c1-10(2)20-16-8-7-12(17)9-13(16)15-6-4-5-14(18-15)11(3)19/h4-11,19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUSSKDOPPGKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Cl)C2=NC(=CC=C2)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(5-Chloro-2-isopropoxyphenyl)pyridin-2-YL]ethanol

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